N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that features a benzothiadiazole moiety. Benzothiadiazole derivatives are known for their strong electron-withdrawing properties, making them valuable in various applications, including organic electronics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple stepsThe final steps involve the coupling of the benzothiadiazole derivative with the benzodioxepine moiety under controlled conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety is known to interact with electron-rich sites, potentially inhibiting or modulating the activity of enzymes or receptors. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine: Another benzothiadiazole derivative with similar electron-withdrawing properties.
(2S)-2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide:
EG00229: A benzothiadiazole derivative used as an antagonist of the VEGF-A receptor neuropilin 1.
Uniqueness
What sets N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide apart is its unique combination of the benzothiadiazole and benzodioxepine moieties, which may confer distinct electronic and steric properties, making it suitable for specialized applications in organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C18H18N4O5S2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C18H18N4O5S2/c23-18(12-5-6-14-15(11-12)27-10-2-9-26-14)19-7-8-20-29(24,25)16-4-1-3-13-17(16)22-28-21-13/h1,3-6,11,20H,2,7-10H2,(H,19,23) |
InChI Key |
IUFBWEUJUGPMDO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43)OC1 |
Origin of Product |
United States |
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